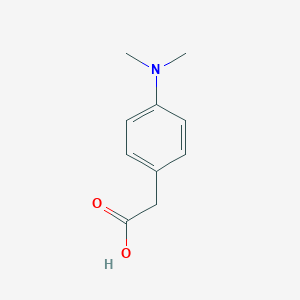

4-(Dimethylamino)phenylessigsäure

Übersicht

Beschreibung

It is a non-systemic, gastrointestinal site-specific antibiotic that inhibits bacterial ribonucleic acid synthesis by binding to the bacterial deoxyribonucleic acid-dependent ribonucleic acid polymerase enzyme . Normix is primarily used to treat gastrointestinal bacterial infections, including traveler’s diarrhea, irritable bowel syndrome with diarrhea, and hepatic encephalopathy .

Wissenschaftliche Forschungsanwendungen

Normix hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Rifamycin-Derivaten zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Referenzstandard in der pharmazeutischen Qualitätskontrolle eingesetzt.

Wirkmechanismus

Normix entfaltet seine Wirkung durch Hemmung der bakteriellen Ribonukleinsäure-Synthese. Es bindet an die Beta-Untereinheit des bakteriellen Desoxyribonukleinsäure-abhängigen Ribonukleinsäure-Polymerase-Enzyms und blockiert den Translokationsschritt der Transkription . Diese Hemmung verhindert die Synthese bakterieller Ribonukleinsäure, was zum Tod anfälliger Bakterien führt. Zusätzlich wurde gezeigt, dass Normix den Prägnan-X-Rezeptor aktiviert, der den proinflammatorischen Transkriptionsfaktor Nuclear Factor kappa B hemmt, was zu seinen entzündungshemmenden Wirkungen beiträgt .

Safety and Hazards

4-(Dimethylamino)phenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If eye irritation persists or skin irritation occurs, get medical advice/attention .

Wirkmechanismus

Target of Action

The primary target of 4-(Dimethylamino)phenylacetic acid is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

4-(Dimethylamino)phenylacetic acid acts as a substrate for MAO-B . It undergoes oxidation by MAO-B in a linear manner, as a function of both time and enzyme concentration . This interaction leads to changes in the concentration of monoamine neurotransmitters, which can affect various neurological processes.

Biochemical Pathways

The compound’s interaction with MAO-B affects the metabolic pathways of monoamine neurotransmitters. The oxidation of 4-(Dimethylamino)phenylacetic acid by MAO-B can lead to changes in the levels of these neurotransmitters, potentially affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Its interaction with mao-b suggests that it is likely metabolized in the brain, where mao-b is most active . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of 4-(Dimethylamino)phenylacetic acid’s action are largely dependent on its interaction with MAO-B. By acting as a substrate for this enzyme, it can influence the metabolism of monoamine neurotransmitters, potentially leading to changes in neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Dimethylamino)phenylacetic acid. For instance, the compound’s efficacy may be affected by the concentration of MAO-B in the brain, which can vary based on genetic factors and other environmental influences . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Normix wird aus Rifamycin SV durch eine Reihe chemischer Reaktionen synthetisiert. Der wichtigste Schritt beinhaltet die Addition eines Pyridoimidazolrings, wodurch die Verbindung im Magen-Darm-Trakt nicht resorbierbar wird . Der Syntheseweg umfasst typischerweise:

Ausgangsmaterial: Rifamycin SV.

Schlüsselreaktionen:

Reaktionsbedingungen:

Industrielle Produktionsverfahren

Die industrielle Produktion von Normix beinhaltet die großtechnische Synthese unter Verwendung der gleichen Prinzipien wie die Laborsynthese, jedoch optimiert auf Effizienz und Ausbeute. Der Prozess umfasst:

Batch- oder kontinuierliche Strömungsreaktoren: Um konstante Reaktionsbedingungen zu gewährleisten.

Reinigungsschritte: Einschließlich Kristallisation, Filtration und Trocknung, um das Endprodukt in reiner Form zu erhalten.

Qualitätskontrolle: Strenge Tests, um sicherzustellen, dass das Produkt die pharmazeutischen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Normix durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Normix kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

Substitution: Normix kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Einschließlich Halogene, Alkylierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von Normix erzeugen können.

Vergleich Mit ähnlichen Verbindungen

Normix ist unter den Rifamycin-Derivaten einzigartig aufgrund seiner nicht-systemischen Natur und seiner gastrointestinal spezifischen Wirkung. Ähnliche Verbindungen sind:

Rifampicin: Ein systemisches Antibiotikum zur Behandlung von Tuberkulose und anderen bakteriellen Infektionen.

Rifabutin: Wird zur Behandlung von Mykobakterien-Infektionen, einschließlich Tuberkulose und Mycobacterium avium complex, eingesetzt.

Rifapentin: Ein weiteres systemisches Antibiotikum, das zur Behandlung von Tuberkulose eingesetzt wird.

Normix zeichnet sich durch seine minimale Resorption im Magen-Darm-Trakt aus, was das Risiko systemischer Nebenwirkungen reduziert und es besonders wirksam bei der Behandlung gastrointestinaler Infektionen macht .

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

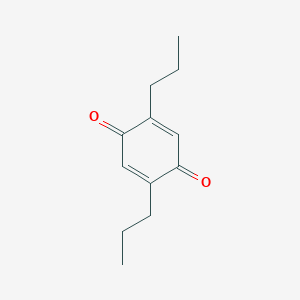

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?

A1: 4-(Dimethylamino)phenylacetic acid (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)